N'-[(furan-2-yl)methyl]-N-{2-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4,6,8(12)-trien-6-yl}ethanediamide
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Overview
Description
N’-[(furan-2-yl)methyl]-N-{2-oxo-1-azatricyclo[6310^{4,12}]dodeca-4,6,8(12)-trien-6-yl}ethanediamide is a complex organic compound that features a furan ring and a tricyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(furan-2-yl)methyl]-N-{2-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4,6,8(12)-trien-6-yl}ethanediamide typically involves multiple steps. One common approach is the reaction of (E)-1-(furan-2-yl)-N-[(4-methoxyphenyl)methyl]methanimine with ketenes generated in situ from chloro- and dichloroacetic acids and 3-(methoxyimino) butanoic acid . The reaction conditions often include the use of potassium hydride to induce imine–imine rearrangement, leading to the formation of the desired product .
Industrial Production Methods
the use of microwave-assisted synthesis and other advanced techniques could potentially be explored to enhance yield and efficiency .
Chemical Reactions Analysis
Types of Reactions
N’-[(furan-2-yl)methyl]-N-{2-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4,6,8(12)-trien-6-yl}ethanediamide can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan derivatives.
Reduction: The compound can be reduced under specific conditions to yield different products.
Substitution: The furan ring and other functional groups can participate in substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include potassium hydride, chloroacetic acids, and dichloroacetic acids . Reaction conditions often involve the use of solvents like tetrahydrofuran (THF) and the application of heat or microwave irradiation .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, the oxidation of the furan ring can lead to the formation of furan derivatives with various functional groups .
Scientific Research Applications
N’-[(furan-2-yl)methyl]-N-{2-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4,6,8(12)-trien-6-yl}ethanediamide has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in the design of new antibiotics and anticancer agents.
Materials Science: Its structural properties could be explored for the development of new materials with specific electronic or mechanical properties.
Biological Studies: The compound can be used in studies to understand its interactions with biological molecules and its potential effects on cellular processes.
Mechanism of Action
The mechanism of action of N’-[(furan-2-yl)methyl]-N-{2-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4,6,8(12)-trien-6-yl}ethanediamide involves its interaction with specific molecular targets. The furan ring and tricyclic structure allow it to bind to certain enzymes or receptors, potentially inhibiting their activity or altering their function . The exact pathways involved depend on the specific application and the biological context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other furan derivatives and tricyclic compounds with analogous structures . Examples include:
Uniqueness
The uniqueness of N’-[(furan-2-yl)methyl]-N-{2-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4,6,8(12)-trien-6-yl}ethanediamide lies in its combination of a furan ring with a tricyclic structure, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
N-(furan-2-ylmethyl)-N'-(2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O4/c22-15-9-12-8-13(7-11-3-1-5-21(15)16(11)12)20-18(24)17(23)19-10-14-4-2-6-25-14/h2,4,6-8H,1,3,5,9-10H2,(H,19,23)(H,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGJQKBYZDHVCKX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C3C(=CC(=C2)NC(=O)C(=O)NCC4=CC=CO4)CC(=O)N3C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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